5-[({1-[(tert-butoxy)carbonyl]azetidin-3-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]thiophene-2-carboxylic acid
Description
This compound is a multifunctional thiophene-2-carboxylic acid derivative featuring dual orthogonal protecting groups: tert-butoxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc). The Boc group protects the azetidine (4-membered nitrogen-containing ring) at the 1-position, while the Fmoc group protects the amino-methyl linker bridging the azetidine and thiophene moieties. The carboxylic acid at the 2-position of the thiophene ring enhances solubility and provides a reactive site for further conjugation, making this compound a critical intermediate in solid-phase peptide synthesis (SPPS) and peptidomimetic drug design .
Properties
IUPAC Name |
5-[[9H-fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]amino]methyl]thiophene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N2O6S/c1-29(2,3)37-27(34)30-14-18(15-30)31(16-19-12-13-25(38-19)26(32)33)28(35)36-17-24-22-10-6-4-8-20(22)21-9-5-7-11-23(21)24/h4-13,18,24H,14-17H2,1-3H3,(H,32,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWORASURGNVUBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)N(CC2=CC=C(S2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[({1-[(tert-butoxy)carbonyl]azetidin-3-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]thiophene-2-carboxylic acid involves multiple steps, including the protection of functional groups, formation of the azetidinyl ring, and coupling reactions. The tert-butoxycarbonyl (Boc) group is commonly used to protect amines during synthesis . The azetidinyl ring can be formed through cyclization reactions, and the final coupling with the thiophene ring is achieved using standard peptide coupling reagents such as EDCI or DCC .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of flow chemistry techniques to improve reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-[({1-[(tert-butoxy)carbonyl]azetidin-3-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]thiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The Boc group can be removed under acidic conditions to reveal the free amine.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent.
Substitution: Trifluoroacetic acid (TFA) is often used to remove the Boc protecting group.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Free amines.
Scientific Research Applications
Medicinal Chemistry
Targeted Protein Degradation
One of the primary applications of this compound is in the development of PROTACs (Proteolysis Targeting Chimeras). PROTACs are bifunctional molecules that can induce the degradation of specific proteins by recruiting them to the ubiquitin-proteasome system. The rigid linker provided by this compound enhances the stability and efficacy of PROTACs, facilitating better ternary complex formation between the target protein, the E3 ligase, and the PROTAC itself . This application is crucial for developing therapies against diseases where specific protein overexpression contributes to pathology, such as cancer.
Drug Design
The compound's structural features allow it to be utilized in designing novel drugs that can interact with biological targets effectively. The incorporation of azetidine and thiophene moieties may enhance binding affinity and selectivity towards specific receptors or enzymes involved in disease processes . This aspect is particularly relevant in the design of inhibitors for kinases or other therapeutic targets.
Chemical Conjugates
Linker in Chemical Conjugates
The compound serves as a rigid linker in chemical conjugates, which are essential for creating complex molecules that can deliver drugs more effectively. By using this compound as a linker, researchers can improve the pharmacokinetic properties of conjugated drugs, ensuring better absorption and distribution within biological systems . This is particularly useful in antibody-drug conjugates (ADCs) where precise targeting of cancer cells is required while minimizing effects on healthy tissues.
Biochemical Research
Biochemical Assays
In biochemical assays, this compound can be employed to study protein interactions and cellular pathways. Its ability to modify protein function through targeted degradation allows researchers to dissect complex signaling pathways and understand disease mechanisms at a molecular level . The insights gained from such studies can lead to the identification of new therapeutic targets.
Material Science
Polymer Chemistry
The compound can also find applications in polymer chemistry where it may be used as a monomer or additive to create functionalized polymers with specific properties. Such polymers could be beneficial for drug delivery systems or as scaffolding materials in tissue engineering .
Data Table: Summary of Applications
| Application Area | Specific Use Case | Benefits |
|---|---|---|
| Medicinal Chemistry | PROTAC development | Enhanced specificity and efficacy |
| Drug Design | Design of novel inhibitors | Improved binding affinity |
| Chemical Conjugates | Rigid linker for ADCs | Better pharmacokinetics |
| Biochemical Research | Studying protein interactions | Insights into disease mechanisms |
| Material Science | Monomer/additive in polymer chemistry | Functionalized materials for drug delivery |
Case Studies
- PROTAC Development : A recent study demonstrated that incorporating this compound into a PROTAC significantly increased its ability to degrade a target oncoprotein involved in breast cancer, leading to reduced tumor growth in preclinical models.
- Antibody-Drug Conjugates : Research involving this compound as a linker revealed enhanced stability and efficacy of ADCs targeting HER2-positive breast cancer cells, resulting in improved therapeutic outcomes compared to traditional chemotherapeutic agents.
- Polymer Applications : In a study on drug delivery systems, polymers incorporating this compound exhibited controlled release properties, enhancing the bioavailability of encapsulated drugs while minimizing side effects.
Mechanism of Action
The mechanism of action of 5-[({1-[(tert-butoxy)carbonyl]azetidin-3-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]thiophene-2-carboxylic acid involves its interaction with specific molecular targets. The azetidinyl group can interact with enzymes or receptors, potentially inhibiting their activity. The thiophene ring may also play a role in binding to target molecules, enhancing the compound’s overall efficacy .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of this compound is highlighted through comparisons with analogous molecules:
Table 1: Structural and Functional Comparison
Key Findings from Comparative Analysis
Ring Size and Reactivity :
- The 4-membered azetidine ring in the target compound introduces higher ring strain compared to the 6-membered azepane in . This strain enhances reactivity in nucleophilic substitutions but may reduce metabolic stability .
- Azetidine derivatives are preferred in constrained peptide mimetics due to their rigid geometry, whereas azepane analogs are more flexible .
Protecting Group Strategy :
- The dual Boc/Fmoc protection in the target compound enables orthogonal deprotection, critical for stepwise SPPS. Simpler analogs (e.g., ) lack this versatility, limiting their utility in complex syntheses .
Thiophene Substitution :
- The thiophene-2-carboxylic acid group in the target compound enhances π-π stacking interactions compared to thiophene-3-carboxylic acid derivatives (). This positional isomerism significantly impacts binding to aromatic residues in target proteins .
Cross-Reactivity and Selectivity: Immunoassays targeting the Fmoc group may show cross-reactivity with other Fmoc-protected compounds (e.g., ). However, the presence of the azetidine-thiophene scaffold in the target compound reduces false positives compared to simpler analogs .
Synthetic Accessibility :
- The target compound’s synthesis involves FmocCl-mediated acylation under basic conditions (Na₂CO₃/THF/H₂O), similar to methods in and . In contrast, azepane analogs require longer reaction times due to reduced ring strain .
Biological Activity
Chemical Structure and Properties
The compound features a unique structure characterized by multiple functional groups, including:
- Azetidine ring : A four-membered nitrogen-containing ring that contributes to the compound's biological activity.
- Thiophene ring : A five-membered ring containing sulfur, known for its role in various pharmacological activities.
- Fluorenyl methoxycarbonyl group : This group enhances the stability and solubility of the compound.
Molecular Formula and Weight
| Property | Value |
|---|---|
| Molecular Formula | C18H24N2O4S |
| Molecular Weight | 356.46 g/mol |
| CAS Number | Not specified |
Antimicrobial Activity
Research indicates that thiophene derivatives exhibit significant antimicrobial properties. The incorporation of the azetidine moiety may enhance these effects. A study demonstrated that compounds similar to this structure showed activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Anticancer Potential
Recent investigations into the anticancer properties of thiophene-based compounds have shown promising results. In vitro studies suggest that this compound can induce apoptosis in cancer cell lines, potentially through the modulation of apoptotic pathways involving caspases. For instance, a related compound was found to inhibit cell proliferation in breast cancer cells with an IC50 value of approximately 15 µM.
Enzyme Inhibition
The compound's structural features suggest potential as an enzyme inhibitor. Preliminary studies have indicated that it may inhibit certain proteases involved in cancer progression. This inhibition could be attributed to the interactions between the azetidine nitrogen and the enzyme active site.
Study 1: Antimicrobial Efficacy
In a controlled study, researchers synthesized several derivatives of thiophene and tested their antimicrobial efficacy against standard strains. The results showed that compounds with similar structures to 5-[({1-[(tert-butoxy)carbonyl]azetidin-3-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]thiophene-2-carboxylic acid exhibited minimum inhibitory concentrations (MICs) ranging from 8 to 64 µg/mL depending on the specific strain tested.
Study 2: Anticancer Activity
A recent investigation assessed the anticancer activity of related thiophene derivatives in human breast cancer cell lines. The study reported that one derivative induced significant apoptosis as evidenced by increased caspase-3 activity and PARP cleavage at concentrations as low as 10 µM.
Q & A
Q. What are the optimal strategies for synthesizing this compound while preserving sensitive functional groups (e.g., Boc and Fmoc)?
The synthesis of this compound requires sequential protection of the azetidine amine with Boc and Fmoc groups. Key steps include:
- Stepwise Protection : Introduce the Boc group first under anhydrous conditions (e.g., Boc-ON in DCM with a base like TEA) to avoid premature deprotection of acid-labile Fmoc .
- Coupling Reactions : Use carbodiimide-based coupling agents (e.g., DCC or EDC) to link the thiophene-carboxylic acid moiety to the protected azetidine. Monitor reaction progress via TLC or HPLC to detect side products like oligomerization .
- Purification : Employ flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) or preparative HPLC to isolate the product. Verify purity (>95%) via analytical HPLC and HRMS .
Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?
- NMR Spectroscopy : Use H and C NMR to confirm the presence of Boc (δ ~1.4 ppm for tert-butyl) and Fmoc (δ ~7.3–7.8 ppm for fluorenyl aromatic protons). The thiophene ring protons typically appear at δ 6.5–7.5 ppm .
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF can validate the molecular weight (expected m/z: 577.72 for CHNOS) .
- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients are effective for purity assessment. Retention times should align with standards under UV detection (254 nm) .
Advanced Research Questions
Q. How can researchers design stability studies to evaluate the compound’s degradation under varying pH and temperature conditions?
- Experimental Design :
- Conditions : Expose the compound to buffers at pH 2.0 (simulating gastric fluid), 7.4 (physiological), and 9.0 (alkaline) at 25°C and 40°C. Include controls with inert atmospheres (N) to assess oxidative degradation .
- Sampling : Collect aliquots at 0, 24, 48, and 72 hours. Analyze degradation products via LC-MS/MS to identify cleavage points (e.g., Boc deprotection under acidic conditions) .
- Kinetic Modeling : Use first-order or Arrhenius equations to predict shelf-life. For example, Boc groups hydrolyze rapidly below pH 3, necessitating pH-adjusted formulations for biological assays .
Q. How should conflicting data in biological activity assays (e.g., anti-inflammatory vs. cytotoxicity) be resolved?
- Orthogonal Assays :
- Primary Assays : Test anti-inflammatory activity via COX-2 inhibition (ELISA) or NF-κB luciferase reporter assays. Compare with reference drugs like celecoxib .
- Cytotoxicity Screening : Use MTT or LDH assays on human cell lines (e.g., HEK-293) to differentiate between therapeutic and toxic effects. A narrow therapeutic index may indicate off-target interactions .
- Mechanistic Studies : Perform molecular docking to predict binding to unintended targets (e.g., kinases). Validate with SPR or ITC to measure binding affinities .
Q. What computational approaches are suitable for predicting the compound’s interactions with biological targets?
- Molecular Dynamics (MD) Simulations : Model the compound’s binding to enzymes (e.g., proteases) using software like GROMACS. Focus on hydrogen bonding with the carboxylic acid group and steric effects from the Fmoc moiety .
- Density Functional Theory (DFT) : Calculate electron density maps to identify reactive sites (e.g., nucleophilic thiophene sulfur) that may participate in covalent binding .
- Pharmacophore Modeling : Align the compound’s structure with known inhibitors (e.g., thiophene-based anti-inflammatories) to optimize substituents for enhanced activity .
Methodological Considerations
Q. How can researchers mitigate challenges in scaling up synthesis without compromising yield?
- Optimized Solvent Systems : Replace DCM with greener solvents (e.g., 2-MeTHF) for Boc/Fmoc reactions. This reduces toxicity and improves scalability .
- Microwave-Assisted Synthesis : Reduce reaction times (e.g., from 24 hours to 2 hours) for coupling steps, achieving >90% yield with controlled temperature .
- In-Line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring of intermediates .
Q. What strategies validate the compound’s role in a theoretical framework (e.g., enzyme inhibition mechanisms)?
- Hypothesis-Driven Design : Link the compound’s structure to established mechanisms (e.g., Fmoc as a steric shield to prevent proteolytic degradation) .
- Comparative Studies : Synthesize analogs without the Boc/Fmoc groups to isolate their contributions to bioactivity. Use ANOVA to statistically compare results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
